Taglutimide

Beschreibung

Historical Context of Glutarimide (B196013) Derivatives in Research

The glutarimide scaffold, a piperidine-2,6-dione ring, is a foundational structure in a number of pharmacologically significant molecules. wikipedia.org The history of these derivatives in research and medicine is marked by both major therapeutic breakthroughs and significant safety concerns.

The most prominent historical example is thalidomide (B1683933), first synthesized in the mid-20th century. wikipedia.org Initially marketed as a sedative, its use led to tragic teratogenic effects, causing its withdrawal from the market in many countries. wikipedia.org However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties. wikipedia.orgresearchgate.net This discovery led to its re-emergence for treating conditions like erythema nodosum leprosum and, notably, multiple myeloma. wikipedia.orgjst.go.jp

The story of thalidomide spurred the development of analogues with improved therapeutic profiles. Lenalidomide and pomalidomide (B1683931) were developed as more potent immunomodulatory drugs (IMiDs) with significant efficacy against hematological cancers. jst.go.jpresearchgate.netrsc.org These molecules function as "molecular glues," binding to the cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex, to induce the degradation of specific target proteins. wikipedia.orgjst.go.jp

Beyond the IMiDs, other glutarimide derivatives have also played important roles in research. Cycloheximide, an antibiotic, is widely used in laboratory settings as a potent inhibitor of protein synthesis in eukaryotic cells, making it an invaluable tool for studying cellular processes. wikipedia.org Glutethimide was another derivative marketed as a sedative-hypnotic, but its use was discontinued (B1498344) due to its potential for abuse and toxicity. wikipedia.org The diverse activities of these compounds underscore the pharmacological versatility of the glutarimide core structure. wikipedia.orgontosight.ai

Table 1: Notable Glutarimide Derivatives and Their Primary Research Context

Role of Taglutimide as a Research Probe in Preclinical Investigations

This compound, also known by its developmental code K-2004, was investigated in preclinical studies primarily for its effects on the central nervous system and its influence on drug metabolism. nih.gov As a research probe, it has been used to understand certain pharmacological and metabolic pathways.

Pharmacological investigations identified this compound as a sedative-hypnotic agent. In animal models, specifically in mice, it demonstrated characteristic central nervous system depressant effects. These studies showed that this compound could reduce spontaneous motor activity and potentiate the narcotic effects of hexobarbital, a barbiturate. Furthermore, it was shown to antagonize the stimulant effects of amphetamine. These findings positioned this compound within the class of central depressant compounds.

Another significant area of preclinical research involved this compound's effect on drug metabolism. Studies in rats revealed that pretreatment with this compound accelerated the in vitro metabolism of several compounds, including dicoumarol, hexobarbital, and procaine (B135). nih.gov This suggests that this compound acts as an inducer of drug-metabolizing enzymes in the liver. nih.gov Interestingly, the pattern of enzyme induction by this compound was found to be different from that of classic inducers like phenobarbital. nih.gov While being an effective inducer, this compound itself was identified as not being a substrate for monooxygenases, a key family of drug-metabolizing enzymes. nih.govscispace.com

Table 2: Summary of Preclinical Research Findings for this compound

Current Scientific Gaps and Research Imperatives for this compound

Despite its characterization in early preclinical studies, significant gaps exist in the scientific understanding of this compound. The majority of the detailed research on this compound dates back several decades, and there has been a notable lack of follow-up using modern molecular and cellular biology techniques.

A primary gap is the elucidation of its precise molecular mechanism of action. While its sedative-hypnotic effects were observed, the specific molecular targets through which it exerts these effects remain undefined. Unlike modern glutarimide derivatives such as lenalidomide, there is no research available on whether this compound interacts with cereblon (CRBN) or other components of the ubiquitin-proteasome system. wikipedia.orgbiorxiv.org This is a critical unanswered question, as the CRBN-binding ability is a hallmark of many pharmacologically active glutarimides. nih.gov

Furthermore, the mechanism by which this compound induces drug metabolism is not fully characterized. nih.gov While it was shown to be an inducer, the specific nuclear receptors (e.g., PXR, CAR) or other signaling pathways it activates to increase the expression of metabolic enzymes have not been identified.

The most significant research imperative for this compound is to re-evaluate the compound using contemporary methodologies. Its potential as a chemical probe could be reassessed in the context of targeted protein degradation. Investigating its binding affinity for CRBN and its ability to recruit "neosubstrate" proteins for degradation could reveal novel biological activities or applications. Such studies could determine if this compound, or a derivative thereof, could be developed into a selective molecular glue degrader or serve as a ligand for Proteolysis-Targeting Chimeras (PROTACs). Given the immense interest in developing new E3 ligase modulators, exploring the untapped potential of legacy compounds like this compound represents a compelling research opportunity.

Compound Index Table

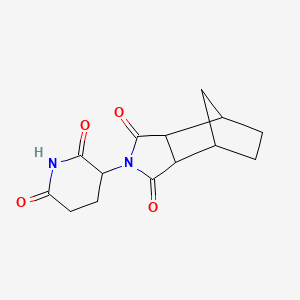

Structure

2D Structure

Eigenschaften

CAS-Nummer |

14166-26-8 |

|---|---|

Molekularformel |

C14H16N2O4 |

Molekulargewicht |

276.29 g/mol |

IUPAC-Name |

(1R,2R,6S,7S)-4-[(3R)-2,6-dioxopiperidin-3-yl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)/t6-,7+,8-,10-,11+/m1/s1 |

InChI-Schlüssel |

URPJPYAYMWPUPR-BEBVASNESA-N |

Kanonische SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Taglutimide |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Structural Elucidation in Research

Established Synthetic Pathways for Taglutimide

The synthesis of glutarimide-containing compounds is a subject of considerable interest in organic chemistry. wikipedia.org General methods often involve the cyclization of dicarboxylic acid monoamides or the alkylation of a pre-formed imide ring. google.com

Precursor Chemistry and Reaction Conditions

The synthesis of N-substituted glutarimides can be achieved through various routes, often starting from readily available precursors. A common method involves the reaction of a primary amine with a derivative of glutaric acid, such as glutaric anhydride (B1165640), or by heating a dicarboxylic acid monoamide with a dehydrating agent to induce ring closure. wikipedia.orggoogle.com For instance, the synthesis of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione, a glutarimide (B196013) derivative, begins with the formation of piperidine-2,6-dione sodium salt from the interaction of sodium methoxide (B1231860) with glutarimide. mdpi.com This salt then undergoes a nucleophilic substitution reaction. mdpi.com

Another relevant precursor is N-Boc-α-diazo glutarimide, which has been developed as an efficient reagent for creating N-heterocycle-glutarimide structures through rhodium-catalyzed N-H insertion reactions. beilstein-journals.org This approach involves first modifying commercially available glutarimide to introduce the diazo group, followed by Boc protection of the imide nitrogen to improve stability and solubility. beilstein-journals.org While specific synthesis routes for this compound are not extensively detailed in readily available literature, the general chemistry of related glutarimides provides a strong framework for its synthesis.

| Precursor/Reagent | Role in Synthesis | Relevant Chemistry |

| Glutarimide | Core structural starting material. | Reacts with sodium methoxide to form the sodium salt for subsequent alkylation. mdpi.com |

| Glutaric Acid / Anhydride | Starting material for forming the glutarimide ring. | Can be heated with ammonia (B1221849) or a primary amine, followed by dehydration to form the imide ring. wikipedia.org |

| (3-chloropropyl)trimethoxysilane | Alkylating agent. | Reacts with glutarimide sodium salt in a nucleophilic substitution to form an N-substituted derivative. mdpi.com |

| Bredereck's Reagent | Reagent for functionalization. | Used for (dimethylamino)methylenation at the α-position of the glutarimide ring. beilstein-journals.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protecting group reagent. | Adds a Boc group to the imide nitrogen, increasing the stability and solubility of intermediates like diazo glutarimide. beilstein-journals.org |

| Carbonyldiimidazole | Dehydrating/Activating agent. | Facilitates the cyclization of dicarboxylic acid monoamides to form the glutarimide ring. google.comgoogle.com |

Optimization Strategies for Yield and Purity

Optimizing the synthesis of amide and imide compounds is critical for achieving high yields and purity, which is essential for subsequent research and development. Strategies often focus on refining reaction conditions, improving coupling efficiency, and streamlining purification. nih.govacs.orgucl.ac.uk

Key optimization strategies applicable to glutarimide synthesis include:

Reaction Conditions : Fine-tuning parameters such as temperature, reaction time, and solvent polarity can significantly impact yield. For example, direct thermal condensation of carboxylic acids and amines is a simple approach, but it is often limited to simple substrates. ucl.ac.uk The use of activating agents like B(OCH₂CF₃)₃ can facilitate amidation under milder conditions (e.g., 80 °C). acs.org

Coupling Reagents : The choice of coupling reagent is crucial, especially in multi-step syntheses. Reagents like HATU or PyAOP have been used for amide bond formation, though they can require long reaction times and may not always provide high yields. nih.gov Optimizing the activator, its concentration, and the base used can dramatically reduce coupling times and improve efficiency. acs.org

Purification Techniques : High-purity compounds are necessary for accurate characterization and biological testing. While aqueous workups are common, alternative methods like solid-phase extraction using scavenger resins can offer a more convenient purification route, avoiding the need for chromatography in some cases. acs.org For complex mixtures or to isolate specific stereoisomers, high-performance liquid chromatography (HPLC) is often indispensable. chromatographyonline.comchiralpedia.com

Minimizing Steric Hindrance : In solid-phase synthesis, the steric environment around the reaction site can limit coupling efficiency. Lowering the loading capacity of the solid support is a strategy employed to reduce steric crowding and improve yields. nih.govacs.org

Stereochemical Considerations in this compound Synthesis

Like the well-known compound thalidomide (B1683933), the glutarimide core in this compound contains a chiral center at the α-position of the ring. wikipedia.orgchromatographyonline.com This chirality means that this compound can exist as a mixture of enantiomers. The three-dimensional arrangement of atoms is a critical factor, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. chiralpedia.compharmtech.com Therefore, controlling the stereochemistry during synthesis is of paramount importance in medicinal chemistry research.

Enantiomeric and Diastereomeric Synthesis Approaches

The synthesis of a single, desired stereoisomer from an achiral starting material requires an enantioselective or diastereoselective approach. These methods aim to produce one isomer in significant excess over the others.

Enantioselective Synthesis : This approach creates a specific enantiomer directly. A common strategy is the use of a chiral catalyst, which creates a chiral environment for the reaction. acs.org For example, the iridium-catalyzed asymmetric hydrogenation of cyclic imines using a chiral phosphine (B1218219) ligand like (R,R)-f-spiroPhos can produce chiral cyclic amines with excellent enantioselectivities (up to 98% ee). rsc.org Co-catalysis involving an achiral metal complex and a chiral squaramide has also been shown to be effective for the enantioselective N-alkylation of primary amides. nih.gov

Diastereoselective Synthesis : This method is used when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers. Diastereoselective approaches often involve the use of a chiral auxiliary or a chiral starting material. For instance, the indium-promoted allylation of chiral N-sulfinyl imines proceeds in a diastereoselective manner to produce chiral homoallylic amines. teknoscienze.comnih.govrsc.org Similarly, the synthesis of substituted glutarimides has been achieved via the diastereoselective Michael addition of chiral imines to an acceptor molecule. ccspublishing.org.cn

Chiral Resolution Techniques for Isomeric Purity in Research

When a synthesis results in a racemic mixture (a 50:50 mix of enantiomers), a process called chiral resolution is required to separate them. Since enantiomers have identical physical properties in an achiral environment, this separation can be challenging. pharmtech.com

| Technique | Principle | Application in Research |

| Diastereomeric Salt Crystallization | A racemic mixture of an acid or base is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. chiralpedia.com | A classic and scalable method, often applied to separate racemic acids or amines. The choice of resolving agent and solvent is critical for successful separation. chiralpedia.compharmtech.com |

| Chiral Chromatography | The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. chromatographyonline.comchiralpedia.com | High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) with chiral columns are powerful analytical and preparative tools for obtaining enantiomerically pure compounds. chromatographyonline.comchiralpedia.comresearchgate.net |

| Kinetic Resolution | The enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material). researchgate.net | Can be highly effective but is limited by a theoretical maximum yield of 50% for a single enantiomer unless the unreacted enantiomer can be racemized and recycled. researchgate.net |

| Attrition-Enhanced Deracemization | Also known as Viedma ripening, this method involves grinding a solid racemic conglomerate (where enantiomers crystallize separately) under conditions that allow for racemization in solution. This process can convert the entire mixture to a single enantiomer over time. pharmtech.com | An innovative technique for compounds that form conglomerates and can be racemized, avoiding the need for a resolving agent. pharmtech.com |

Characterization of this compound Derivatives and Analogues for Research Purposes

The structural elucidation of newly synthesized compounds is a crucial step to confirm their identity, purity, and stereochemistry. A suite of analytical techniques is employed for the characterization of this compound derivatives and related N-substituted imides. taylorandfrancis.commdpi.comrssl.comajchem-a.com

The primary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structure elucidation. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. mdpi.comajchem-a.commdpi.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms and definitively assign the structure. ³¹P NMR is also relevant for characterizing derivatives containing phosphorus. ajchem-a.com

Mass Spectrometry (MS) : MS provides the molecular weight of a compound and, through fragmentation patterns (in techniques like MS/MS), offers valuable structural information. mdpi.com High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule. For glutarimide derivatives, characteristic absorption bands for the carbonyl (C=O) groups of the imide ring and N-H bonds (if present) are key identifiers. mdpi.comajchem-a.com

X-ray Crystallography : This technique provides the unambiguous three-dimensional structure of a molecule in its crystalline state, including the absolute configuration of chiral centers. mdpi.com It is considered the gold standard for stereochemical assignment.

Chromatographic Methods : Techniques like HPLC and GC are not only used for purification but also for assessing the purity of the final compound. rssl.com When coupled with detectors like UV-Vis or MS, they become powerful analytical tools.

| Analytical Technique | Information Provided | Application to this compound Analogues |

| NMR (¹H, ¹³C, 2D) | Detailed structural connectivity, stereochemistry, number and type of atoms. semanticscholar.org | Confirms the core glutarimide structure, the nature of the N-substituent, and the relative configuration of stereocenters. mdpi.comajchem-a.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight and molecular formula, structural fragments. semanticscholar.org | Verifies the expected mass of the synthesized compound and aids in confirming its elemental composition. researchgate.net |

| FT-IR Spectroscopy | Presence of specific functional groups. rssl.com | Identifies characteristic imide C=O stretches and other functional groups in the molecule. ajchem-a.com |

| X-ray Crystallography | Precise 3D molecular structure, absolute stereochemistry. | Unambiguously determines the spatial arrangement of atoms and the absolute configuration of chiral centers. |

| HPLC/GC | Purity assessment, separation of isomers. rssl.com | Quantifies the purity of the synthesized compound and can be used to determine the enantiomeric excess after chiral resolution. chromatographyonline.com |

Design Principles for Structural Modification (excluding therapeutic efficacy or safety focus)

The structural modification of glutarimide-containing molecules like this compound is guided by fundamental principles of medicinal chemistry aimed at understanding structure-property relationships. These modifications are crucial for probing molecular interactions and mechanisms of action, independent of therapeutic outcomes.

A primary focus in the design of analogues is the manipulation of the core components: the glutarimide moiety and the rigid hydrophobic isoindole part. The glutarimide ring is a key pharmacophore in a class of molecules known as immunomodulatory imide drugs (IMiDs). nih.gov Modifications to this ring, such as N-alkylation, can be used as a strategy to investigate its role in binding to target proteins like cereblon (CRBN). acs.orgnih.gov By altering the substituents on the glutarimide nitrogen, researchers can modulate the electronic and steric properties, which in turn affects binding affinity and provides insight into the nature of the binding pocket. acs.org

The rigid tricyclic norbornene dicarboximide backbone of this compound offers a chemically tunable scaffold. researchgate.net Design principles for modifying this part of the molecule often involve:

Stereochemistry: The norbornene system has distinct endo and exo stereoisomers. Synthesizing and studying both isomers are crucial for understanding how the three-dimensional orientation of the molecule affects its physical and binding properties. ontosight.ai

Substitution: Introducing various functional groups onto the norbornene skeleton allows for the exploration of how polarity, hydrophobicity, and hydrogen-bonding capacity influence molecular interactions. researchgate.net This systematic functionalization helps in mapping the interaction landscape with potential biological partners.

Stability: A significant challenge with thalidomide and related glutarimides is their susceptibility to hydrolysis. beilstein-journals.orgnih.gov A key design strategy involves modifying the structure to enhance chemical stability for research purposes. Replacing the hydrolysis-prone phthalimide (B116566) moiety found in thalidomide with other structures, or altering the electronic properties of the glutarimide ring, are approaches explored to create more stable analogues for in-vitro studies. nih.govacs.org

These rational design strategies aim to create a toolbox of molecular probes. Each analogue, with its specific structural change, serves to answer a fundamental question about the molecule's intrinsic properties and its interactions at a molecular level, thereby elucidating its mechanism of action. annualreviews.org

Synthesis of Novel this compound Analogues for Mechanistic Inquiry

The synthesis of novel analogues of this compound is essential for probing its mechanism of action. These synthetic efforts often focus on creating molecules with specific labels or modifications to track their metabolic fate, identify binding partners, or understand the contribution of different structural components.

The core of this compound is a norbornene dicarboximide structure. The synthesis of this key intermediate is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, which produces 5-norbornene-2,3-dicarboxylic anhydride. google.comkyushu-u.ac.jp This anhydride can then be reacted with a primary amine to form the corresponding dicarboximide. google.com The stereochemistry of the product (endo or exo) can often be controlled by the reaction conditions. google.com

From this central scaffold, various analogues can be generated. For mechanistic studies, researchers often employ several strategies:

Glutarimide Ring Modification: The synthesis of derivatives with altered glutarimide rings helps to understand the structural requirements for interaction with target proteins. For instance, N-Boc-α-diazo glutarimide has been developed as a stable and soluble reagent for creating a variety of N-heterocycle-glutarimide structures through rhodium-catalyzed N-H insertion reactions. beilstein-journals.org This allows for the systematic exploration of how different heterocyclic groups attached to the glutarimide core influence binding and activity.

Isotopic Labeling: Incorporating stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, D, ³H) into the molecule is a powerful technique for mechanistic studies. researchgate.net Radiolabeled analogues can be used in metabolic studies to trace the molecule's distribution, breakdown, and excretion pathways, providing a clear picture of its biological journey.

Functional Group Interconversion: Creating analogues with diverse functional groups on the norbornane (B1196662) or glutarimide portions allows for structure-activity relationship (SAR) studies. nih.gov For example, Suzuki-Miyaura cross-coupling reactions have been developed for glutarimide derivatives, enabling the introduction of various aryl and vinyl groups under mild, anhydrous conditions. nih.gov These modifications help to map the steric and electronic requirements of the molecule's binding sites.

The table below summarizes synthetic approaches for creating glutarimide and norbornene derivatives for research purposes.

| Synthetic Strategy | Reagents/Reaction | Purpose for Mechanistic Inquiry |

| Norbornene Core Synthesis | Diels-Alder: Cyclopentadiene + Maleic Anhydride | Creates the fundamental rigid scaffold of this compound. google.comkyushu-u.ac.jp |

| Imide Formation | Norbornene dicarboxylic anhydride + Primary amine | Attaches the side chain to the norbornene core to form the imide. google.com |

| Glutarimide Modification | N-Boc-α-diazo glutarimide + Rh₂(esp)₂ | Generates diverse N-heterocyclic glutarimide analogues to probe binding requirements. beilstein-journals.org |

| Aryl/Vinyl Introduction | Suzuki-Miyaura Coupling (e.g., with potassium trifluoroborates) | Introduces a variety of substituents to study structure-activity relationships. nih.gov |

| Isotopic Labeling | Use of isotopically labeled starting materials (e.g., ¹³CO₂) | Creates tracers for metabolic and pharmacokinetic studies. researchgate.net |

These synthetic methodologies provide researchers with a diverse set of tools to dissect the molecular mechanisms underlying the activity of this compound and related compounds.

Isolation and Purification of Related Compounds for Research

Following the synthesis of this compound or its analogues, rigorous isolation and purification are paramount to obtain compounds of sufficient purity for reliable scientific investigation. The presence of impurities, such as starting materials, by-products, or stereoisomers, can confound experimental results. Standard laboratory techniques are employed to separate the target compound from the complex reaction mixture.

The choice of purification method depends on the chemical and physical properties of the target compound and its impurities, including polarity, solubility, and volatility.

Commonly used techniques include:

Crystallization: This is a powerful technique for purifying solid compounds. It relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. google.com

Column Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column to elute the compounds. Separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times. Preparative HPLC can be used to isolate pure compounds in larger quantities. LC-MS (Liquid Chromatography-Mass Spectrometry) guided screening can be a particularly effective method for isolating novel derivatives from complex mixtures, such as those from natural product extracts or combinatorial libraries. nih.gov

Extraction: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two different immiscible liquids, such as water and an organic solvent. This is often used as a primary work-up step to remove inorganic salts or highly polar/non-polar impurities.

The table below outlines the primary purification techniques and their applications in the context of this compound-related research.

| Purification Technique | Principle of Separation | Application in Research |

| Crystallization | Differential solubility in a solvent at different temperatures. | Purification of solid final products and key intermediates. google.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | General purification of synthetic products from by-products and unreacted starting materials. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Final purification to achieve high-purity samples (>98%); separation of stereoisomers. nih.gov |

| Thin-Layer Chromatography (TLC) | Differential migration on a solid-coated plate. | Rapid analysis of reaction progress and purity of fractions from column chromatography. nih.gov |

The successful application of these techniques ensures that the compounds used in mechanistic studies are well-characterized and free from contaminants, which is a prerequisite for obtaining accurate and reproducible scientific data.

Preclinical Pharmacokinetic Investigations in Experimental Models

Elimination Processes in Preclinical Animal Models

Information detailing the complete elimination profile of Taglutimide in preclinical animal models is not publicly available. The primary routes of clearance, whether through renal or hepatic pathways, have not been sufficiently documented in accessible studies.

Renal and Biliary Excretion Mechanisms

Specific studies delineating the extent and mechanisms of renal (urinary) and biliary (fecal) excretion of this compound or its metabolites in any experimental animal model could not be located. The roles of glomerular filtration, tubular secretion, or active biliary transport in the elimination of this compound have not been described. Consequently, no quantitative data for these excretion pathways can be presented.

Ex Vivo Analysis of Metabolic Byproducts

There are no available studies that report an ex vivo analysis of metabolic byproducts for this compound. Investigations using preparations such as liver microsomes, hepatocytes, or tissue slices from preclinical models to identify and characterize the structure of its metabolites have not been published. As a result, the metabolic pathways, including potential reactions like hydrolysis, oxidation, or conjugation, remain uncharacterized in the public literature. An early publication from 1980, titled "Induction of drug metabolism in the rat by this compound, a sedative-hypnotic glutarimide (B196013) derivative," suggests that the compound interacts with drug-metabolizing enzymes, but does not provide a profile of the resulting metabolites. researchgate.net

Due to the lack of specific data on the elimination and metabolism of this compound, no data tables can be generated.

Molecular and Cellular Pharmacodynamics in Experimental Systems

Mechanisms of Action in In Vitro Cellular Models

Receptor Binding and Ligand-Target Interactions

Taglutimide's primary molecular target is the protein Cereblon (CRBN). nih.govnih.govresearchgate.net CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.govthebiogrid.org The interaction between this compound and CRBN occurs within a shallow hydrophobic pocket on the surface of Cereblon. researchgate.net This binding event is a critical initiating step for the subsequent molecular and cellular effects of the compound. researchgate.netfrontiersin.orgmdpi.comyoutube.com

The binding of this compound to Cereblon modulates the substrate specificity of the E3 ligase complex. mdpi.com This alteration leads to the recruitment of specific proteins, known as neosubstrates, to the CRL4-CRBN complex, which they would not otherwise have an affinity for. researchgate.netdigitellinc.com This targeted recruitment results in the ubiquitination and subsequent proteasomal degradation of these neosubstrates. nih.govdigitellinc.com

Enzyme Modulation and Activity Profiling

This compound's interaction with the CRL4-CRBN complex directly modulates the enzymatic activity of this E3 ubiquitin ligase. nih.govthebiogrid.org By acting as a "molecular glue," it effectively induces the ubiquitination of specific target proteins. digitellinc.com

Studies on related compounds, such as thalidomide (B1683933), have investigated their potential to interact with other enzymes. For instance, thalidomide was found not to be an inducer, inhibitor, or substrate of P-glycoprotein (P-gp), a drug efflux transporter. nih.gov P-gp and cytochrome P450 (CYP) enzymes, like CYP3A4, are often co-regulated. d-nb.infoaesnet.orgbioivt.com While some antiseizure medications can induce P-gp, thalidomide did not show this effect. nih.govaesnet.orgnih.gov In vitro studies with human liver microsomes have shown that CYP3A4 can metabolize compounds structurally similar to this compound. nih.govnih.gov

Intracellular Signaling Pathway Perturbations

The degradation of neosubstrates induced by this compound binding to Cereblon triggers a cascade of downstream intracellular signaling events. googleapis.comunits.itfiveable.meufrgs.br A key consequence of this is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netmdpi.comnih.govoncologypipeline.com

The degradation of Ikaros and Aiolos leads to the downregulation of Interferon Regulatory Factor 4 (IRF4). nih.govcapes.gov.br IRF4 is a critical transcription factor in the survival and proliferation of certain cancer cells, including multiple myeloma. nih.govmdpi.com The downregulation of IRF4, in turn, leads to the suppression of c-Myc, a potent oncogene. nih.govcapes.gov.brplos.org This sequential downregulation of Ikaros/Aiolos, IRF4, and c-Myc is a central mechanism of action. capes.gov.br

Glutamine metabolism also plays a role in the cellular environment where this compound and similar compounds are active. mdpi.commdpi.com Glutamine is crucial for the proliferation of certain cancer cells, and its metabolism is linked to c-Myc expression. mdpi.commdpi.comnih.gov The enzyme glutaminase (B10826351) (GLS) converts glutamine to glutamate, which is a key step in glutaminolysis. musc.edunih.gov

Modulation of Gene Expression and Protein Synthesis

The perturbation of signaling pathways by this compound ultimately leads to significant changes in gene expression and protein synthesis. The degradation of transcription factors like Ikaros, Aiolos, and IRF4 directly alters the transcriptional landscape of the cell. nih.govnih.govcapes.gov.br This results in the decreased expression of genes that are critical for cell survival and proliferation, such as c-Myc. nih.govcapes.gov.br

Cellular Responses in Isolated Biological Systems

Cell Cycle Progression Analysis in Non-Clinical Models

In non-clinical models, such as multiple myeloma cell lines, the molecular events triggered by this compound and related compounds lead to significant cellular responses. genesandcancer.comhaematologica.org The downregulation of c-Myc, a key regulator of the cell cycle, is a major contributor to the observed effects. capes.gov.br

The sustained degradation of Ikaros and Aiolos, and the subsequent suppression of the IRF4/c-Myc axis, leads to cell cycle arrest and the induction of apoptosis. capes.gov.br Studies with related immunomodulatory drugs (IMiDs) in multiple myeloma cell lines have demonstrated that the rate and extent of Ikaros and Aiolos degradation correlate with the anti-proliferative activity of the compounds. capes.gov.br This indicates that the primary mechanism of action directly translates to the inhibition of cell cycle progression and ultimately, cell death in susceptible cancer cells. nih.govnih.gov

Table 1: Key Protein Interactions and Downstream Effects of this compound

| Target/Effector | Interaction/Effect | Cellular Consequence |

|---|---|---|

| Cereblon (CRBN) | Binds to this compound, altering its substrate specificity. nih.govnih.govresearchgate.net | Initiates the cascade of downstream events. researchgate.net |

| Ikaros (IKZF1) & Aiolos (IKZF3) | Recruited to the CRL4-CRBN complex and degraded. researchgate.netmdpi.comnih.gov | Downregulation of key lymphoid transcription factors. nih.gov |

| Interferon Regulatory Factor 4 (IRF4) | Expression is downregulated following Ikaros/Aiolos degradation. nih.govcapes.gov.br | Suppression of a critical survival factor in multiple myeloma. mdpi.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thalidomide |

| Lenalidomide |

| Pomalidomide (B1683931) |

| Midazolam |

| Carbamazepine |

| Phenytoin |

| Bortezomib |

| Carfilzomib |

| Iberdomide |

| Mezigdomide |

| Golcadomide |

| Cemsidomide |

| Supidimide |

| EM-12 |

| Flumecinol |

| Benzestrol |

| Broparoestrol |

| Chlorotrianisene |

| Dienestrol |

| Diethylstilbestrol |

| Diethylstilbestrol Diproprionate |

| Dimestrol |

| Fosfestrol |

| Hexestrol |

| Methallenestril |

| Methestrol |

| Colpomnon |

| Conjugated Estrogenic Hormones |

| Equilenin |

| Equilin |

| Estradiol |

| Estradiol Benzoate |

| Estradiol 17β-Cypionate |

| Estriol |

| Estrone |

| Ethinyl Estradiol |

| Mestranol |

| Moxestrol |

| Mytatrienediol |

| Quinestradiol |

| Quinestrol |

| Enterogastrone |

| Octreotide |

| Glutehimide |

| Methyprylon |

| Piperidione |

| Pyrithyldione |

| Etaqualone |

| Mecloqualone |

| Methaqualone |

| Acetal |

| Acetophenone |

| Aldol |

| Ammonium Valerate |

| Amphenidone |

| d-Bomyl α-Bromoisovalerate |

| d-Bornyl Isovalerate |

| Bromoform |

| Calcium 2-Ethylbutanoate |

| Carfinate |

| α-Chlorolose |

| Clomethiazole |

| Cypripedium |

| Doxylamine |

| Etodroxizine |

| Etomidate |

| Fenadiazole |

| Homofenazine |

| Hydrobromic Acid |

| Mecloxamine |

| Menthyl Valerate |

| Opium |

| Paraldehyde |

| Perlapine |

| Propiornazine |

| Rilmazafone |

| Sodium Valproate |

| Ganaxolone |

| Indeloxazine |

| Milacemide |

| Primidone |

| Ezogabine |

| Kavain |

| Vanillin |

| Neurotropin |

| Fosphenytoin |

| Zaleplon |

| Indomethacin |

| Pilocarpine |

| Celecoxib |

| Rifampin |

| Levetiracetam |

| Eslicarbazepine |

| Tazofelone |

| Terfenadine |

| Ebastine |

| 4-ipomeanol |

| Methionine sulfoximine |

| 2-Deoxy-D-glucose |

| Dichloroacetate |

Cellular Differentiation and Proliferation Studies

The influence of this compound, a glutarimide (B196013) derivative, on cellular processes such as differentiation and proliferation is an area of significant interest, largely informed by the well-documented activities of its structural analog, thalidomide. While direct studies on this compound are limited, the molecular pathways affected by thalidomide provide a strong basis for understanding its potential mechanisms.

Key signaling pathways that regulate cell proliferation, differentiation, and survival are likely targets. googleapis.com The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of immune responses, inflammation, and cell survival, is a notable target of thalidomide. nih.govnih.gov Studies have shown that thalidomide can suppress the activation of NF-κB induced by agents like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This suppression can occur through the inhibition of IκBα kinase activation, which prevents the degradation of the inhibitory subunit IκBα and subsequent nuclear translocation of NF-κB. nih.gov By inhibiting NF-κB, glutarimide-containing compounds can modulate the expression of numerous genes involved in cell proliferation and apoptosis. ashpublications.org

Furthermore, the metabolic pathways within a cell are intrinsically linked to its proliferative and differentiation capacity. Glutamine metabolism, in particular, is crucial for rapidly dividing cells. cellsignal.com Cancer cells often exhibit an addiction to glutamine, which is used to fuel the TCA cycle and for the biosynthesis of nucleotides and amino acids. cellsignal.comamegroups.org The enzyme glutaminase (GLS), which converts glutamine to glutamate, is a key player in this process and is upregulated by oncogenes like c-Myc. amegroups.org Given that this compound is a derivative of glutamic acid, it is plausible that it could interfere with glutamine metabolism, thereby affecting the proliferation and differentiation of susceptible cell types. mdpi.commdpi.com For example, inhibiting glutaminase can suppress the proliferation of cancer cells that rely on this pathway. amegroups.org

The regulation of cell differentiation is also influenced by these pathways. For instance, the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis, can be modulated by thalidomide. dovepress.comcusabio.com In the context of T-cell differentiation, signaling molecules and metabolic shifts play a crucial role in determining the fate of CD4+ T cells into various subtypes like Th1, Th2, or Th17. cusabio.com The modulation of pathways like NF-κB and the potential interference with glutamine metabolism suggest that this compound could influence these differentiation processes.

Table 1: Potential Effects of Glutarimide Derivatives on Cellular Proliferation and Differentiation Pathways

| Pathway/Process | Potential Effect of Glutarimide Derivative | Key Molecular Target(s) | Consequence | Supporting Evidence Context |

|---|---|---|---|---|

| NF-κB Signaling | Inhibition | IκBα Kinase (IKK) | Decreased proliferation, induction of apoptosis | Thalidomide inhibits TNF-α-induced NF-κB activation. nih.govnih.gov |

| Glutamine Metabolism | Interference | Glutaminase (GLS) | Reduced energy and biosynthetic precursors for proliferation. | Cancer cells are often dependent on glutaminolysis. cellsignal.comamegroups.org |

| T-Cell Differentiation | Modulation | NF-κB, mTOR, Glutamine Metabolism | Shift in balance of T-helper cell subtypes (e.g., Th1/Th2). | Thalidomide is known to modulate T-cell responses. mdpi.com |

| Angiogenesis | Inhibition | VEGF Signaling | Reduced formation of new blood vessels. | Thalidomide inhibits VEGF-induced endothelial cell migration and proliferation. nih.gov |

| Apoptosis | Induction | Intrinsic and Extrinsic Pathways | Increased programmed cell death. | Gene expression studies show thalidomide upregulates apoptosis-related genes. ashpublications.org |

Membrane Permeability and Ion Channel Modulation Studies

The ability of a small molecule to exert an intracellular effect is contingent on its capacity to cross the cell membrane. Small, nonpolar molecules can often diffuse passively through the lipid bilayer. This compound, as a glutarimide derivative, shares structural similarities with thalidomide, which is known to be cell membrane permeable. nih.gov This permeability is attributed to its relatively nonpolar nature at physiological pH, allowing it to navigate the hydrophobic core of the cell membrane. rsc.org The interaction of small molecules with the membrane can sometimes lead to local disordering of the lipids or cholesterol depletion, which can further influence membrane functions. plos.org

Once a molecule is within or passing through the membrane, it has the potential to modulate the activity of ion channels. nih.gov Ion channels are critical for maintaining cellular homeostasis and for signaling in excitable cells like neurons. nih.gov Modulation can occur through several mechanisms, which can be broadly categorized as direct or indirect. europeanpharmaceuticalreview.com

Direct Modulation: This involves the physical binding of the molecule to the ion channel protein itself. This binding can occur at various sites, such as within the ion-conducting pore, leading to a physical block, or at an allosteric site, which induces a conformational change that alters the channel's gating (opening and closing) or conductance properties.

Indirect Modulation: This mechanism does not involve direct binding to the channel. Instead, the molecule might alter the lipid environment of the membrane, which in turn affects the function of embedded channel proteins. frontiersin.org Changes in membrane fluidity or thickness can influence the conformational stability of the channel. Additionally, a molecule could interfere with intracellular signaling pathways (e.g., G-protein coupled pathways or phosphorylation cascades) that regulate the channel's activity. nih.gov

While no specific studies have detailed the interaction of this compound with particular ion channels, its structural relative, thalidomide, is known to associate with Cereblon (CRBN), a protein that has been implicated in the regulation of large-conductance calcium-activated potassium channels. wikipedia.orgnih.gov This suggests a potential, albeit indirect, pathway by which glutarimide compounds could influence ion channel function. Further research using techniques like patch-clamp electrophysiology would be necessary to directly assess the effects of this compound on specific ion channels. moleculardevices.com

Table 2: Potential Mechanisms of Ion Channel Modulation by a Small Molecule like this compound

| Mechanism | Type | Description | Potential Consequence |

|---|---|---|---|

| Pore Blockade | Direct | The molecule physically enters and occludes the ion-conducting pore of the channel. | Inhibition of ion flow. |

| Allosteric Binding | Direct | The molecule binds to a site on the channel protein separate from the pore, inducing a conformational change. | Altered channel gating (activation, inactivation) or conductance. |

| Membrane Lipid Alteration | Indirect | The molecule partitions into the lipid bilayer, changing its physical properties like fluidity or thickness. | Altered stability and function of the embedded channel protein. |

| Signaling Pathway Interference | Indirect | The molecule interacts with intracellular proteins (e.g., G-proteins, kinases) that regulate ion channel activity. | Changed phosphorylation state or regulatory protein binding, leading to altered channel function. |

Investigation of Protein Targets and Interaction Networks

Proteomic Approaches for Target Identification

Identifying the specific protein targets of a bioactive small molecule is fundamental to understanding its mechanism of action. Modern chemical proteomics provides a powerful, unbiased toolkit for this purpose. researchgate.net These approaches aim to identify direct protein-molecule interactions within a complex cellular environment. For a compound like this compound, several proteomic strategies could be employed to deconvolve its protein interaction network.

A primary method is affinity-based protein profiling . This involves synthesizing a chemical probe version of this compound. The probe would typically contain three key elements: the this compound scaffold for target recognition, a reactive group for covalent cross-linking to the target, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for enrichment and detection. This probe is incubated with cell lysates or live cells, and the proteins that covalently bind to the probe are then pulled down using the reporter tag (e.g., with streptavidin beads for a biotin tag). The enriched proteins are subsequently identified and quantified using mass spectrometry. mdpi.com

Another powerful technique is unbiased, quantitative mass spectrometry-based proteomics . In this approach, cells are treated with the compound of interest (e.g., this compound), and the changes in the entire proteome are analyzed. biorxiv.org Recent studies on phenyl-glutarimide derivatives have used this method to identify novel "neosubstrates" that are targeted for degradation upon the compound binding to an E3 ligase like Cereblon. biorxiv.orgbiorxiv.org Volcano plots are generated to visualize proteins whose abundance significantly changes upon treatment, pointing to potential targets or downstream effectors. biorxiv.org

Table 3: Hypothetical Proteomics Workflow for this compound Target Identification

| Step | Technique/Method | Description | Expected Outcome |

|---|---|---|---|

| 1. Probe Synthesis | Chemical Synthesis | Create a this compound-based probe with a photoreactive cross-linker and a biotin tag. | A tool compound for affinity-based pulldown experiments. |

| 2. Target Capture | Affinity-Based Pulldown | Incubate the probe with cell lysates or live cells, followed by UV irradiation to cross-link. Lyse cells and capture biotin-tagged protein complexes on streptavidin beads. | Enrichment of proteins that directly interact with this compound. |

| 3. Protein Identification | Mass Spectrometry (LC-MS/MS) | Elute, digest, and analyze the captured proteins by liquid chromatography-tandem mass spectrometry. | A list of potential protein targets of this compound. |

| 4. Quantitative Proteomics | DIA-MS or TMT Labeling | Treat cells with this compound vs. a vehicle control. Analyze changes in the global proteome or ubiquitinome. | Identification of proteins whose expression or degradation is altered by this compound. biorxiv.orgresearchgate.net |

| 5. Target Validation | Orthogonal Assays | Use methods like Western Blot, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm direct binding and interaction kinetics with candidate proteins. | Confirmation of direct, high-affinity protein targets. |

Structural Biology of this compound-Protein Complexes

Once a protein target is identified and validated, determining the three-dimensional structure of the this compound-protein complex is the next critical step. This provides atomic-level detail on how the molecule binds and how it might alter the protein's function. irbbarcelona.org The two primary techniques for this are X-ray crystallography and cryogenic electron microscopy (cryo-EM). ucl.ac.ukucl.ac.uk

X-ray crystallography has historically been the gold standard for high-resolution structural analysis of protein-ligand complexes. nih.govportlandpress.comspringernature.com The process involves crystallizing the protein in complex with the small molecule (co-crystallization) or soaking the molecule into pre-formed protein crystals. nih.gov The resulting crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound ligand is built. selvita.com This technique has been instrumental in understanding how thalidomide and its analogs (lenalidomide, pomalidomide) bind to their target protein, Cereblon (CRBN). nih.govresearchgate.net The crystal structure of the DDB1-CRBN-thalidomide complex revealed that the glutarimide moiety of the drug is crucial for binding, inserting into a specific pocket on the CRBN surface. mdpi.comnih.gov

A structural understanding of a this compound-protein complex would be invaluable. It could reveal the precise amino acid residues involved in binding, explain the compound's specificity, and provide a rational basis for designing new derivatives with improved potency or altered target profiles. plos.orgnih.gov

Table 4: Comparison of Structural Biology Techniques for this compound-Protein Complexes

| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

|---|---|---|

| Principle | X-ray diffraction from a single, well-ordered crystal. | Transmission electron microscopy of flash-frozen, single particles in solution. |

| Sample Requirement | Requires forming highly ordered 3D crystals, which can be a major bottleneck. | Does not require crystallization; sample is in a near-native, hydrated state. |

| Resolution | Can routinely achieve atomic or near-atomic resolution (<2.0 Å). | Resolution is rapidly improving, often reaching near-atomic resolution (2-4 Å). ucl.ac.uk |

| Strengths | Gold standard for high-resolution detail of small molecule binding sites. selvita.com | Excellent for large, dynamic, or multi-protein complexes not amenable to crystallization. ucl.ac.ukspringernature.com Can capture multiple conformational states from a single sample. |

| Limitations | Crystal packing forces may introduce artifacts; difficult for flexible or membrane proteins. | Resolution can be lower for smaller proteins (<50-100 kDa); requires larger particles for easier alignment. youtube.com |

| Applicability to this compound | Ideal for obtaining high-resolution details of the binding pocket on a purified target protein. | Suitable for studying the structure of a this compound-bound target within a larger E3 ligase complex (e.g., CRL4-CRBN). |

In Vivo Pharmacological Characterization in Animal Models

Models for Studying Taglutimide's Central Nervous System Activity

Preclinical evaluation in animal models has been instrumental in defining the central nervous system (CNS) profile of this compound.

This compound has been identified as a sedative-hypnotic agent based on neurophysiological assessments in rodent models. In studies involving rats, the compound was shown to influence narcosis. Specifically, pretreatment with this compound resulted in a statistically significant reduction in the duration of hexobarbital-induced narcosis nih.gov. This finding points to the compound's activity within the central nervous system, consistent with its classification as a sedative-hypnotic derivative of glutarimide (B196013) nih.gov.

Currently, there is no publicly available scientific literature detailing the effects of this compound on electrophysiological parameters in preclinical brain slices or through in vivo measurements.

Studies on Metabolic Regulatory Pathways in Animal Models

Investigations into the metabolic effects of this compound have primarily focused on its influence on hepatic pathways in rat models.

Studies have demonstrated that this compound induces changes in hepatic drug metabolism. Pretreatment of rats with this compound led to an accelerated in vitro metabolism of several compounds, including dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine (B135), when tested in the 10,000xg supernatant fraction of liver homogenates nih.gov. However, this pretreatment did not accelerate the metabolism of 3,4-benzypyrene nih.gov.

There is no available data from preclinical animal models regarding the specific effects of this compound on renal metabolic homeostasis.

This compound is characterized as a lipophilic compound that acts as an inducing agent for drug metabolism nih.gov. However, its interaction with endogenous metabolic pathways shows a distinct profile. Unlike other inducing agents such as phenobarbital, this compound is not a substrate of monooxygenases, a critical family of enzymes in metabolic processes nih.gov.

The table below summarizes the observed effects of this compound pretreatment on the metabolism of various exogenous substrates in rat liver homogenates.

| Substrate | Effect of this compound Pretreatment on Metabolism |

| Dicoumarol | Accelerated |

| Hexobarbital | Accelerated |

| o-Nitrophenyl acetate | Accelerated |

| Procaine | Accelerated |

| 3,4-Benzypyrene | Not Accelerated |

| Data sourced from Wiener et al., 1980 nih.gov. |

Assessment of Tissue-Specific Biological Responses in Animal Models

The primary tissue-specific biological response to this compound documented in animal models is centered on the liver. As detailed in section 5.2.1, the compound induces specific metabolic activities within liver homogenates without causing an increase in liver weight or total protein content nih.gov. Information regarding the biological responses to this compound in other specific tissues is not available in the reviewed literature.

Organ-Specific Cellular Activity Modulation

Research in animal models has demonstrated that this compound exerts significant effects on specific organs, most notably the Central Nervous System (CNS) and the liver.

Central Nervous System (CNS) Preclinical investigations have established this compound as a sedative-hypnotic agent that depresses the central nervous system. nih.gov Studies in mice revealed that the compound reduces voluntary motor activity, indicating a quieting effect on the CNS. nih.gov Furthermore, this compound was shown to potentiate the sedative effects of other CNS depressants, such as barbiturates. nih.gov Animal studies have also suggested that CNS stimulants like methamphetamine can counteract the depressant effects of thalidomide (B1683933) and its analogs. doctorlib.organnualreviews.org

Liver Studies in rat models have shown that pretreatment with this compound can induce the metabolism of certain drugs. nih.gov This was evidenced by an accelerated in vitro metabolism of compounds like dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine in rat liver homogenates. nih.gov This induction of metabolic pathways occurred without a significant increase in liver weight or the total amount of microsomal protein. nih.gov The observed changes in drug metabolism after this compound pretreatment differed from those caused by other well-known enzyme inducers like phenobarbital. nih.gov

Table 1: Organ-Specific Cellular Activity of this compound in Animal Models

| Target Organ | Animal Model | Observed Cellular/Physiological Effect | Research Finding |

|---|---|---|---|

| Central Nervous System | Mouse | Depression of CNS activity | Reduces voluntary activity and promotes sleep. nih.gov |

| Mouse | Potentiation of other CNS depressants | Enhances the sedative effects of barbiturates. nih.gov | |

| Liver | Rat | Induction of drug metabolism | Pretreatment accelerated the in vitro metabolism of dicoumarol and hexobarbital. nih.gov |

| Rat | No significant change in liver weight | Did not cause a definite increase in liver wet weight or microsomal protein levels. nih.gov |

Immunomodulatory Research in Preclinical Models

Direct preclinical research specifically investigating the immunomodulatory properties of this compound is limited. However, its structural classification as a thalidomide analog suggests a potential for such activity. nih.govnih.gov Thalidomide and its other analogs, often referred to as immunomodulatory drugs (IMiDs), are known to exert a variety of effects on the immune system. nih.govnih.gov

The immunomodulatory actions of thalidomide and its better-studied analogs are pleiotropic and include:

Cytokine Modulation: They are known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12. annualreviews.orgnih.gov The inhibition of TNF-α is a key aspect of their anti-inflammatory properties. annualreviews.orgnih.gov

T-Cell Co-stimulation: While not directly stimulating T-cells on their own, IMiDs can act as co-stimulators for T-cell proliferation when activated by other signals, leading to increased production of cytokines like Interferon-gamma (IFN-γ) and IL-2. doctorlib.organnualreviews.org

Natural Killer (NK) Cell Activity: Treatment with thalidomide or its analogs has been shown to increase the number of CD3-CD56+ natural killer cells and enhance the lysis of tumor cells. doctorlib.org

Anti-Angiogenic Effects: Thalidomide exhibits anti-angiogenic properties, notably by inhibiting processes stimulated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). doctorlib.organnualreviews.org

Given that this compound is a glutarimide derivative, these established effects of related compounds provide a basis for potential, though not yet confirmed, immunomodulatory activity. annualreviews.orgnih.gov

Table 2: Established Immunomodulatory Effects of Thalidomide and its Analogs in Preclinical Models

| Immunomodulatory Effect | Mechanism/Observation | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α production. | annualreviews.orgnih.gov |

| T-Cell Modulation | Co-stimulation of T-cells, leading to increased IFN-γ and IL-2 synthesis. | doctorlib.organnualreviews.org |

| NK Cell Enhancement | Increased number and activity of natural killer cells. | doctorlib.org |

| Anti-Angiogenesis | Inhibition of VEGF and bFGF-induced neovascularization. | doctorlib.organnualreviews.org |

| Cytokine Inhibition | Decreased secretion of IL-1β, IL-6, and IL-12. | annualreviews.orgnih.gov |

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Features with Preclinical Biological Activity

The biological activity of glutarimide-containing compounds is intricately linked to specific structural features that govern their binding to Cereblon and the subsequent recruitment of neosubstrates for degradation.

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For Cereblon modulators, pharmacophore models are typically developed based on the known crystal structures of CRBN in complex with ligands like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). These models are crucial for identifying novel compounds with the potential to bind to CRBN and modulate its activity.

A typical pharmacophore for a CRBN binder includes:

A hydrogen bond acceptor: This feature interacts with the backbone nitrogens of key residues in the CRBN binding pocket.

A hydrogen bond donor: This feature forms a crucial hydrogen bond with a specific residue in the binding pocket.

A hydrophobic region: This corresponds to the phthalimide (B116566) or a related aromatic moiety that fits into a hydrophobic pocket within CRBN.

An additional hydrophobic or aromatic feature: This can be a variable substituent that influences potency and substrate specificity.

The spatial arrangement of these features is critical for high-affinity binding. The distances and angles between these pharmacophoric points are defining characteristics of a potent CRBN ligand. The development of such models allows for the virtual screening of large compound libraries to identify new chemotypes that fit the pharmacophoric requirements for CRBN binding. nih.govnih.govdergipark.org.trmdpi.com

Table 1: Key Pharmacophoric Features of Cereblon Modulators

| Pharmacophoric Feature | Corresponding Chemical Moiety in IMiDs | Key Interaction with CRBN |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl groups of the glutarimide (B196013) ring | Interaction with backbone NH of binding pocket residues |

| Hydrogen Bond Donor | Amine group on the glutarimide ring | Hydrogen bonding with specific CRBN residues |

| Hydrophobic Region | Phthalimide ring | Occupies a hydrophobic pocket in the CRBN thalidomide-binding domain (TBD) |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For Cereblon modulators, 2D and 3D-QSAR models have been developed to predict the anti-inflammatory and anti-proliferative activities of thalidomide derivatives. researchgate.netnih.gov These models utilize various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive equation.

For instance, QSAR studies on thalidomide analogs have demonstrated that:

Electronic properties of the phthalimide ring substituents significantly influence TNF-α inhibitory activity. Electron-withdrawing groups at specific positions can enhance activity. researchgate.net

Steric parameters are crucial. The size and shape of substituents can impact how the molecule fits into the CRBN binding pocket, thereby affecting its activity.

Hydrophobicity (logP) plays a role in both target engagement and cell permeability.

These QSAR models serve as valuable tools for designing new analogs with improved potency and desired activity profiles. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. researchgate.netnih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that provide detailed insights into the binding of a ligand to its target protein at an atomic level. These methods are extensively used to study the interactions of CELMoDs with CRBN. dovepress.comarxiv.orgneuropharmac.combiorxiv.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For taglutimide and its analogs, docking studies into the thalidomide-binding domain (TBD) of Cereblon can predict their binding mode and affinity. arxiv.orgbiorxiv.org

Key interactions observed in docking studies of IMiDs with CRBN include:

Hydrogen bonds between the glutarimide moiety and specific residues in the CRBN binding pocket.

π-π stacking interactions between the aromatic phthalimide ring and tryptophan residues in the binding site.

These predictions are crucial for understanding how structural modifications to the this compound scaffold might affect its binding to CRBN and its ability to recruit neosubstrates. nih.gov Furthermore, molecular docking can be employed to explore the potential for these compounds to bind to other targets, aiding in the prediction of off-target effects or the discovery of new therapeutic applications. dovepress.comarxiv.orgneuropharmac.combiorxiv.org

Table 2: Predicted Interactions of Cereblon Modulators from Molecular Docking

| Compound Class | Key Interacting Residues in CRBN | Type of Interaction | Predicted Effect of Interaction |

|---|---|---|---|

| Thalidomide Analogs | TYR, TRP, HIS | Hydrogen Bonding, π-π Stacking | Stabilization of the ligand in the binding pocket |

| Lenalidomide Analogs | CYS, TRP, HIS | Hydrogen Bonding, π-π Stacking | High-affinity binding and neosubstrate recruitment |

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in solution and in the bound state. For glutamine analogs, conformational flexibility is a key determinant of their interaction with target proteins. nih.govnih.gov

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its analogs. These simulations provide insights into how the molecule behaves over time and how its conformation changes upon binding to CRBN. Understanding the preferred conformations is essential for designing more rigid analogs that are pre-organized for binding, which can lead to improved potency and selectivity. nih.govnih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comyoutube.comnih.govresearchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening.

For the discovery of novel Cereblon modulators, virtual screening campaigns can be performed using pharmacophore models or by docking large compound databases into the CRBN binding site. nih.govmdpi.comnih.gov The top-scoring hits from these virtual screens can then be selected for experimental testing.

Furthermore, computational methods can be used to design virtual libraries of this compound analogs. By systematically modifying the this compound scaffold with different functional groups, a diverse library of virtual compounds can be generated. These libraries can then be screened in silico to prioritize the synthesis of analogs with the highest predicted activity and most favorable drug-like properties. mdpi.comyoutube.comnih.govresearchgate.net

Identification of Potential Research Probes based on this compound Scaffold

The this compound scaffold serves as a valuable starting point for the development of chemical probes, which are essential tools for elucidating the biological functions of proteins and their roles in disease. nih.gov These probes are typically designed to be highly potent and selective for their target, in this case, Cereblon. The design of such probes often involves the strategic modification of the this compound core to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), or reactive groups for covalent labeling of the target protein. nih.gov

A critical aspect in the design of this compound-based probes is the identification of positions on the scaffold that can be modified without significantly diminishing its binding affinity for CRBN. Structure-activity relationship studies on related immunomodulatory drugs (IMiDs) have provided valuable insights in this regard. For instance, studies on analogues of thalidomide, a related glutarimide-containing compound, have shown that certain positions on the phthalimide ring can be substituted. nih.gov Specifically, small substituents at the 4-position of the phthalimide ring are generally well-tolerated, maintaining the ability to bind to CRBN. nih.gov This position, therefore, represents a promising site for the attachment of linkers or functional groups necessary for a research probe's activity.

The synthesis of a variety of IMiD analogues has been facilitated by the development of efficient synthetic methods, such as one-pot synthesis procedures. nih.gov These methods allow for the rapid generation of a library of compounds with diverse modifications, which can then be screened for their binding affinity to CRBN and their ability to induce the degradation of specific target proteins. nih.gov This iterative process of synthesis and biological evaluation is crucial for identifying analogues with the desired properties to serve as effective research probes. The utility of these probes lies in their ability to help identify the full spectrum of proteins that interact with CRBN modulators and to understand the downstream consequences of these interactions in a cellular context. nih.gov

De Novo Design of Compounds with Desired Preclinical Properties

De novo design, a computational approach to drug discovery, aims to generate novel molecular structures with desired biological activities from the ground up. In the context of this compound and its analogues, de novo design strategies are employed to create new Cereblon E3 ligase modulators with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Computational modeling plays a pivotal role in this process. Molecular docking and molecular dynamics (MD) simulations are used to predict how different chemical modifications to the this compound scaffold will affect its binding to the CRBN protein. nih.gov These simulations provide insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. For example, docking studies have revealed that the glutarimide portion of these molecules is crucial for CRBN binding, while modifications to the phthalimide moiety can modulate the recruitment of specific target proteins, known as neosubstrates, to the E3 ligase complex for degradation. nih.govnih.gov

A rational and modular approach to the de novo design of CRBN effectors has been described, which leverages the structural information from the binding modes of hydrolyzed metabolites of thalidomide-derived molecules. nih.gov By understanding how these smaller fragments interact with CRBN, researchers can design novel, minimalistic effectors that retain the core binding elements while incorporating new chemical moieties to alter substrate specificity. This approach has led to the successful design of a de novo CRBN effector capable of degrading a specific neosubstrate in cell culture. nih.gov

The table below summarizes the key molecular components of this compound-like molecules and their general roles in CRBN binding and neosubstrate recruitment, as inferred from SAR and computational studies of related compounds.

| Molecular Component | General Role in Biological Activity | Key Insights from SAR and Computational Studies |

| Glutarimide Ring | Essential for binding to the Cereblon (CRBN) E3 ligase. | Forms critical hydrogen bonds within the CRBN binding pocket. The stereochemistry of the glutarimide is crucial for activity. |

| Phthalimide Ring | Contributes to the overall binding affinity and influences the recruitment of specific neosubstrate proteins. | Modifications at the 4-position are generally tolerated. Alterations to this ring system can change the spectrum of proteins targeted for degradation. |

| Linker Region | Connects the glutarimide and phthalimide moieties. | The nature and length of the linker can impact the orientation of the molecule in the binding pocket and affect ternary complex formation with neosubstrates. |

Through the integration of SAR data and advanced computational techniques, the de novo design of this compound-based compounds holds the promise of generating novel therapeutic agents with precisely tailored biological activities.

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies in Taglutimide Research

Omics technologies provide a comprehensive, high-throughput view of the molecular landscape of biological systems. humanspecificresearch.orgnih.gov These approaches, including transcriptomics, metabolomics, proteomics, and interactomics, are critical for generating hypotheses about a compound's mechanism of action, identifying biomarkers, and understanding its system-wide effects. uninet.edufrontlinegenomics.com For this compound, an integrated omics approach would be instrumental in moving from a structural understanding to a functional one.

Transcriptomic and metabolomic analyses offer powerful insights into how a compound alters gene expression and metabolic pathways, respectively. These methods capture the dynamic state of a cell or tissue in response to a chemical perturbation.

Transcriptomic Profiling: This involves the large-scale study of RNA transcripts. humanspecificresearch.org Using techniques like RNA sequencing (RNA-seq), researchers can quantify the expression levels of thousands of genes simultaneously in preclinical models exposed to this compound. This would reveal which cellular pathways are activated or suppressed by the compound, offering clues to its primary targets and off-target effects.

Metabolomic Profiling: Metabolomics is the comprehensive analysis of all metabolites within a biological sample. mdpi.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify hundreds of small molecules. mdpi.comfrontiersin.org In the context of this compound research, profiling the metabolome of serum or brain tissue from animal models could uncover specific metabolic signatures or shifts in biochemical pathways, such as those related to amino acids or lipids, which might be indicative of the compound's physiological impact. nih.govnih.govbiorxiv.org

Table 1: Illustrative Transcriptomic and Metabolomic Data in Preclinical Research This table presents hypothetical data to illustrate the types of findings generated by these methodologies.

| Omics Technology | Methodology | Potential Biomarkers Investigated | Illustrative Finding for a Glutarimide-Class Compound |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-seq) | Differentially Expressed Genes (DEGs) | Upregulation of genes involved in neuroprotective pathways; Downregulation of pro-inflammatory cytokine genes. |

| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Altered Metabolites | Significant changes in glycerophospholipid and specific amino acid concentrations in brain tissue. nih.gov |

While genomics and transcriptomics reveal the potential for cellular function, proteomics and interactomics examine the proteins that actually perform these functions and their complex interaction networks.

Proteomic Mapping: Proteomics involves the large-scale study of proteins, their structures, and their functions. humanspecificresearch.org Quantitative mass spectrometry can be used to compare the abundance of thousands of proteins between this compound-treated and control cells. frontiersin.org This can identify proteins whose expression levels change, indicating their involvement in the compound's mechanism of action. Cell surface proteomics, in particular, can identify changes in membrane proteins, which are often key drug targets. elifesciences.org

Interactomic Mapping: Understanding the direct binding partners of a compound is crucial. Proximity-based labeling techniques, such as BioID or APEX2, genetically fuse an enzyme to a protein of interest that then biotinylates nearby proteins. embopress.orgimperial.ac.uk While not yet applied to this compound, this approach could be used to identify the direct and proximal protein interaction network of its potential cellular targets, providing a detailed map of the molecular machinery it influences. imperial.ac.uk

Application of Advanced Imaging Techniques in Animal Models